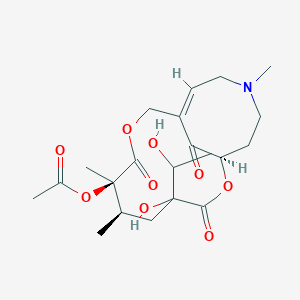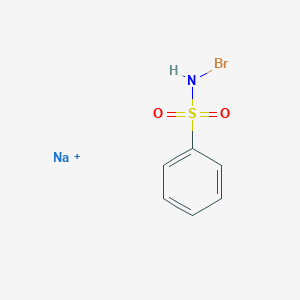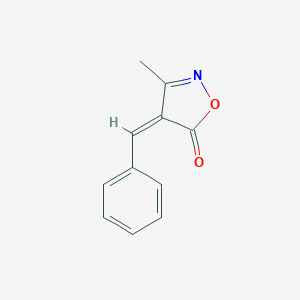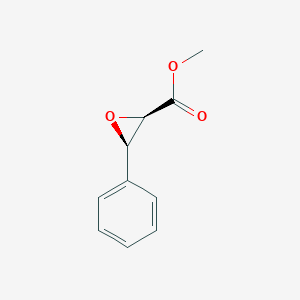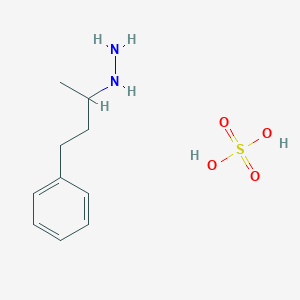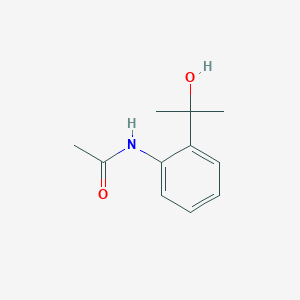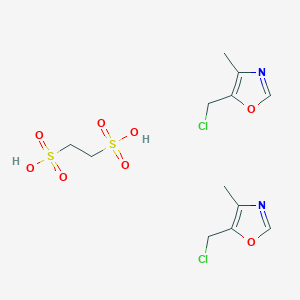![molecular formula C20H25ClN2OS B232049 1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)
1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol is a chemical compound that is used in scientific research. It is also known as TAK-659 and is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B-cells. The inhibition of BTK by TAK-659 has potential applications in the treatment of various B-cell malignancies.
Wirkmechanismus
TAK-659 selectively inhibits BTK, which is a key enzyme in the BCR signaling pathway. The BCR signaling pathway is important for the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 disrupts BCR signaling, leading to the induction of apoptosis in B-cells.
Biochemical and physiological effects:
TAK-659 has been shown to have potent and selective inhibitory activity against BTK. It has also been shown to induce apoptosis in B-cells. TAK-659 has been evaluated in preclinical studies and has demonstrated antitumor activity in animal models of B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TAK-659 in lab experiments include its potency and selectivity for BTK. TAK-659 has also been extensively studied in preclinical models of B-cell malignancies, which makes it a valuable tool for research. The limitations of using TAK-659 in lab experiments include its complex synthesis process and the need for expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on TAK-659. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 may also have potential applications in other B-cell-related disorders, such as autoimmune diseases. Further research is needed to evaluate the safety and efficacy of TAK-659 in clinical trials. Additionally, there is a need for the development of more potent and selective inhibitors of BTK for use in research and clinical applications.
Synthesemethoden
The synthesis of 1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol has been described in the literature. The synthesis involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis is a complex process and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies. It has been shown to inhibit BTK activity and disrupt BCR signaling, leading to the induction of apoptosis (programmed cell death) in B-cells. TAK-659 has also been shown to have antitumor activity in animal models of B-cell malignancies.
Eigenschaften
Molekularformel |
C20H25ClN2OS |
|---|---|
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
1-[5-chloro-2-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]sulfanylphenyl]ethanol |
InChI |
InChI=1S/C20H25ClN2OS/c1-15(24)18-13-17(21)7-8-20(18)25-19-6-4-3-5-16(19)14-23-11-9-22(2)10-12-23/h3-8,13,15,24H,9-12,14H2,1-2H3 |
InChI-Schlüssel |
HLFMMWPCGGOWJR-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2CN3CCN(CC3)C)O |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2CN3CCN(CC3)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



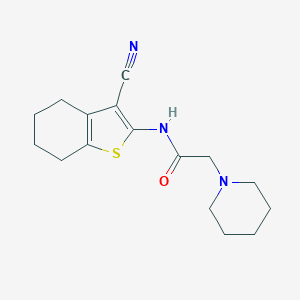
![(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B231972.png)

![5-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B231977.png)
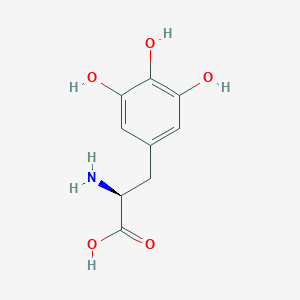
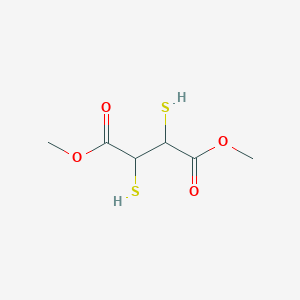
![4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide](/img/structure/B231992.png)
